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molecular formula C14H13N3O B8748936 2-(3-pyridin-3-yl-4,5-dihydro-1H-pyrazol-5-yl)phenol

2-(3-pyridin-3-yl-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No. B8748936
M. Wt: 239.27 g/mol
InChI Key: GVHYUVUYNFYSNR-UHFFFAOYSA-N
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Patent
US07795249B2

Procedure details

A solution of (2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one (12.5 g, 55.6 mmol), hydrazine monohydrate (6.00 mL, 123 mmol), and ethanol (160 mL) was allowed to stir at 80° C. overnight. The reaction mixture was filtered over a pad of celite and washed with MeOH and DCM. The resulting filtrate was concentrated to give 2-(3-pyridin-3-yl-4,5-dihydro-1H-pyrazol-5-yl)phenol (12.5 g, 94%) as a light grey solid. 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 9.52-9.67 (bs, 1H), 8.78 (s, 1H), 8.45-8.51 (m, 1H), 7.97 (d, 1H), 7.61 (s, 1H), 7.38 (t, 1H), 7.26 (d, 1H), 7.07 (t, 1H), 6.81 (d, 1H), 6.76 (t, 1H), 5.04 (t, 1H), 3.44 (dd, 1H), and 2.76 (dd, 1H). LCMS: (FA) ES+ 240.2, ES-238.5.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1/[CH:8]=[CH:9]/[C:10]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=O.O.[NH2:19][NH2:20]>C(O)C>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([C:10]2[CH2:9][CH:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[OH:1])[NH:20][N:19]=2)[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
OC1=C(C=CC=C1)/C=C/C(=O)C=1C=NC=CC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a pad of celite
WASH
Type
WASH
Details
washed with MeOH and DCM
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NNC(C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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